

# Application Notes and Protocols for BIBF 1120 (Nintedanib) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BIBF 1120, also known as Nintedanib, is a potent, orally available small-molecule inhibitor targeting multiple tyrosine kinases. It functions as a triple angiokinase inhibitor by blocking the activity of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR  $\alpha$  and  $\beta$ )[1][2][3][4]. By competitively binding to the ATP pocket of these receptors, BIBF 1120 effectively inhibits downstream signaling pathways, such as the MAPK and Akt pathways, which are crucial for the proliferation and survival of endothelial cells, pericytes, and smooth muscle cells[5][6]. This mechanism underlies its anti-angiogenic and anti-tumor activities, making it a subject of extensive research in oncology. In preclinical cancer models, BIBF 1120 has been shown to inhibit tumor growth and reduce microvessel density[1][5].

These application notes provide a comprehensive overview of the in vitro effects of BIBF 1120 and detailed protocols for its use in cell culture experiments.

## Data Presentation In Vitro Inhibitory Activity of BIBF 1120

The following table summarizes the half-maximal inhibitory concentrations (IC50) of BIBF 1120 against its target kinases.



| Target Kinase | IC50 (nM) |
|---------------|-----------|
| VEGFR1        | 34        |
| VEGFR2        | 13        |
| VEGFR3        | 13        |
| FGFR1         | 69        |
| FGFR2         | 37        |
| FGFR3         | 108       |
| PDGFRα        | 59        |
| PDGFRβ        | 65        |

Data compiled from MedChemExpress and Selleck Chemicals.[7][8]

## Cellular Proliferation and Viability Inhibition by BIBF 1120

The table below presents the half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50) of BIBF 1120 on the proliferation and viability of various cell lines. It is important to note that the direct anti-proliferative effects of BIBF 1120 on tumor cells in vitro can be modest, as its primary mechanism of action in vivo is often attributed to the inhibition of angiogenesis[1].



| Cell Line | Cell Type                                        | Assay                    | IC50 / EC50<br>(μM) | Incubation<br>Time |
|-----------|--------------------------------------------------|--------------------------|---------------------|--------------------|
| A549      | Human Non-<br>Small Cell Lung<br>Cancer          | MTT Assay                | 22.62               | 72 hours           |
| Calu-6    | Human Non-<br>Small Cell Lung<br>Cancer          | [3H] Thymidine<br>uptake | > 1                 | Not Specified      |
| HUVEC     | Human Umbilical<br>Vein Endothelial<br>Cells     | Proliferation<br>Assay   | 0.01 - 0.08         | Not Specified      |
| HUASMC    | Human Umbilical<br>Artery Smooth<br>Muscle Cells | Proliferation<br>Assay   | 0.01 - 0.08         | Not Specified      |

Data compiled from multiple sources.[5][7][9]

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: BIBF 1120 inhibits VEGFR, PDGFR, and FGFR signaling.





Click to download full resolution via product page

Caption: Experimental workflow for in vitro studies with BIBF 1120.

# Experimental Protocols Cell Viability and Proliferation Assay (MTT Assay)

This protocol outlines a method to determine the IC50 of BIBF 1120 on cancer cell lines.



#### Materials:

- Cancer cell line of interest (e.g., A549)
- Complete cell culture medium
- BIBF 1120 (Nintedanib)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
- Phosphate-buffered saline (PBS)
- Microplate reader

#### Procedure:

- · Cell Seeding:
  - Trypsinize and count the cells.
  - $\circ~$  Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu L$  of complete medium.
  - Incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
- Drug Treatment:
  - Prepare a stock solution of BIBF 1120 in DMSO (e.g., 10 mM).
  - $\circ$  Perform serial dilutions of BIBF 1120 in complete medium to achieve final concentrations ranging from 0.01  $\mu$ M to 100  $\mu$ M.



- Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of BIBF 1120.

#### Incubation:

- Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
- MTT Addition and Incubation:
  - After the incubation period, add 10 μL of MTT solution to each well.
  - Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

#### Solubilization:

- $\circ$  Carefully remove the medium and add 100  $\mu L$  of solubilization solution to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes.
- Data Acquisition:
  - Measure the absorbance of each well at 570 nm using a microplate reader.
- Data Analysis:
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  - Plot the percentage of viability against the log of the BIBF 1120 concentration to determine the IC50 value using non-linear regression analysis.

## Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)



This protocol is for the detection of apoptosis induced by BIBF 1120 using flow cytometry.

#### Materials:

- Cells treated with BIBF 1120 (as described in the viability assay)
- Annexin V-FITC/PI Apoptosis Detection Kit
- · 1X Binding Buffer
- Flow cytometer

#### Procedure:

- Cell Preparation:
  - Culture and treat cells with desired concentrations of BIBF 1120 for 24-48 hours in 6-well plates.
  - Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
  - Centrifuge the cell suspension at 300 x g for 5 minutes.
  - Wash the cells twice with ice-cold PBS.
- Staining:
  - Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10<sup>6</sup> cells/mL.
  - Transfer 100 μL of the cell suspension (1 x 10<sup>5</sup> cells) to a flow cytometry tube.
  - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI) solution.
  - Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:



- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the samples by flow cytometry within one hour.
- Use FITC signal detector (FL1) for Annexin V and the phycoerythrin emission signal detector (FL2) for PI.
- Data Analysis:
  - Quantify the percentage of cells in each quadrant:
    - Lower-left (Annexin V-/PI-): Live cells
    - Lower-right (Annexin V+/PI-): Early apoptotic cells
    - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
    - Upper-left (Annexin V-/PI+): Necrotic cells

### **Western Blot Analysis**

This protocol outlines the procedure to assess the effect of BIBF 1120 on the phosphorylation of target proteins like VEGFR, Akt, and ERK.

#### Materials:

- Cells treated with BIBF 1120
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- · Laemmli sample buffer
- SDS-PAGE gels
- PVDF or nitrocellulose membranes



- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-VEGFR, anti-VEGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

#### Procedure:

- Cell Lysis:
  - Culture cells to 70-80% confluency and treat with BIBF 1120 at various concentrations for a specified time (e.g., 1-24 hours).
  - Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
  - Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification:
  - Determine the protein concentration of the supernatant using a BCA protein assay.
- Sample Preparation:
  - Normalize protein concentrations for all samples.
  - Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
- SDS-PAGE and Transfer:
  - Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.



- Run the gel to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
  - Wash the membrane three times for 5-10 minutes each with TBST.
  - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again as in the previous step.
- Detection:
  - Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Data Analysis:
  - Quantify the band intensities using densitometry software.
  - Normalize the intensity of the protein of interest to the loading control. For phosphoproteins, normalize to the total protein expression.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What could Nintedanib (BIBF 1120), a triple inhibitor of VEGFR, PDGFR, and FGFR, add to the current treatment options for patients with metastatic colorectal cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intedanib, a triple kinase inhibitor of VEGFR, FGFR and PDGFR for the treatment of cancer and idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BIBF 1120 (Nintedanib) in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666370#a-1120-experimental-protocol-for-cell-culture]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com